molecular formula C16H18N4O3 B2729346 N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide CAS No. 1645354-07-9

N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide

Cat. No. B2729346
CAS RN: 1645354-07-9
M. Wt: 314.345
InChI Key: DOUBJRHZEPGZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a crucial metabolic pathway in cancer cells.

Scientific Research Applications

Synthesis Pathways

Research on the synthesis of compounds structurally similar to N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide reveals innovative approaches in the chemical synthesis of nitro, amino, and acetamino derivatives. Kawase et al. (1971) explored alternative routes to synthesize nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran, emphasizing the versatility in synthetic chemistry for creating complex molecules with potential pharmacological activities (Kawase, Takata, & Hikishima, 1971).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study by Rani et al. (2014) on the development of novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which share a resemblance in functional groups with N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide, highlighted their potential as anticancer, anti-inflammatory, and analgesic agents. This suggests the broader applicability of similar compounds in therapeutic settings (Rani, Pal, Hegde, & Hashim, 2014).

Synthetic Precursors and Chemical Intermediates

The creation of 1-nitro- and 1-cyano-cyclopropyl ketones as synthetic precursors for the preparation of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles by Wurz & Charette (2005) demonstrates the utility of such compounds in synthesizing densely functionalized pyrroles. This highlights the significance of N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide-like molecules in serving as versatile intermediates for further chemical transformations (Wurz & Charette, 2005).

Potential for Developing Inhibitors

The synthesis of N-(3-Cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, as detailed by Jiang et al. (2011), as a key intermediate for the synthesis of selective EGFR kinase inhibitors, points to the potential role of similar compounds, like N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide, in the development of targeted therapeutic agents. This underscores the importance of such compounds in the discovery and development of new drugs (Jiang, Zhang, Mao, Liu, Xie, Zhu, Wei, & Shen, 2011).

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-16(10-17,12-3-4-12)18-15(21)9-19-7-6-11-2-5-13(20(22)23)8-14(11)19/h2,5,8,12H,3-4,6-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUBJRHZEPGZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.